5-Phenylthiophene-3-carboxylic acid
Overview
Description
5-Phenylthiophene-3-carboxylic acid is a chemical compound with the molecular formula C11H8O2S and a molecular weight of 204.25 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 5-Phenylthiophene-3-carboxylic acid is1S/C11H8O2S/c12-11(13)9-6-10(14-7-9)8-4-2-1-3-5-8/h1-7H,(H,12,13)
. This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
5-Phenylthiophene-3-carboxylic acid is a powder at room temperature . It has a melting point of 186-187°C .Scientific Research Applications
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Antirheumatic Drug Research : One study mentioned “5-Phenylthiophene-3-carboxylic acid” as a metabolite of esonarimod, which was developed as a new antirheumatic drug . This suggests that it could have potential applications in the field of medical research, specifically in the development of treatments for rheumatic diseases .
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Organic Synthesis : As a carboxylic acid, “5-Phenylthiophene-3-carboxylic acid” could be used in organic synthesis . Carboxylic acids are fundamental to many reactions in organic chemistry, including the formation of esters, amides, and other acid derivatives .
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Proteomics Research : Some biochemical suppliers list “5-Phenylthiophene-3-carboxylic acid” as a biochemical for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
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Biochemical Research : Some biochemical suppliers, such as Santa Cruz Biotechnology and MilliporeSigma , list “5-Phenylthiophene-3-carboxylic acid” as a biochemical for research purposes. While the specific applications are not detailed, this suggests that it could be used in various types of biochemical research.
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Antirheumatic Drug Development : A study mentioned “5-Phenylthiophene-3-carboxylic acid” as a metabolite of esonarimod, which was developed as a new antirheumatic drug . This suggests that it could have potential applications in the field of pharmaceutical research, specifically in the development of treatments for rheumatic diseases .
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Chemical Research : Given its molecular structure (C11H8O2S, Molecular Weight: 204.25 ), “5-Phenylthiophene-3-carboxylic acid” could be used in chemical research, particularly in studies related to the properties and reactions of thiophene compounds .
Safety And Hazards
The safety information available indicates that 5-Phenylthiophene-3-carboxylic acid has the following hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .
properties
IUPAC Name |
5-phenylthiophene-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2S/c12-11(13)9-6-10(14-7-9)8-4-2-1-3-5-8/h1-7H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPASVLUUTUDFMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585393 | |
Record name | 5-Phenylthiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10585393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenylthiophene-3-carboxylic acid | |
CAS RN |
99578-58-2 | |
Record name | 5-Phenylthiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10585393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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